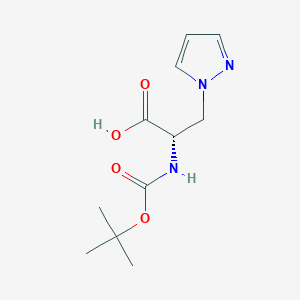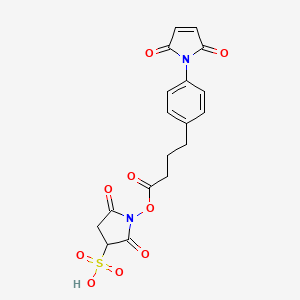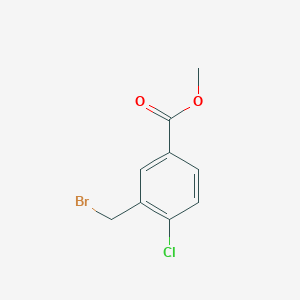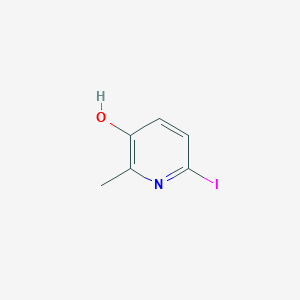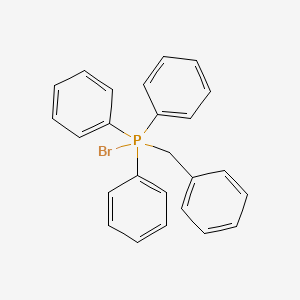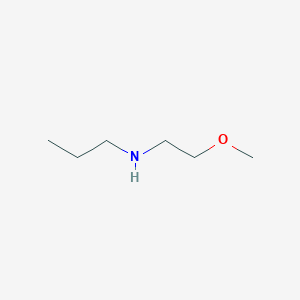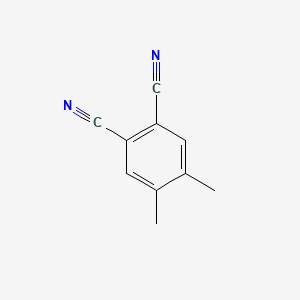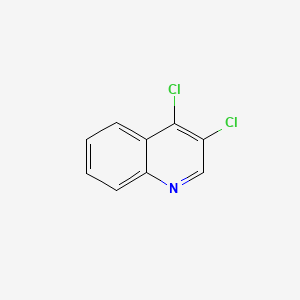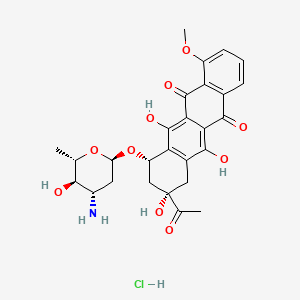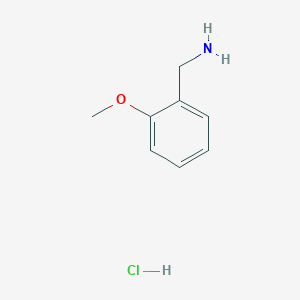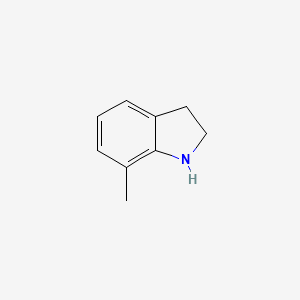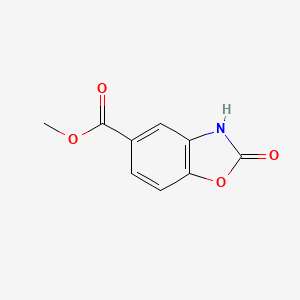
1-(4-甲基苯氧基)-2-丙醇
描述
1-(4-Methylphenoxy)-2-propanol (4-MMPP) is an organic compound used in various scientific research applications. It is a derivative of phenol and is composed of a phenol ring and a propanol side chain. 4-MMPP is an important intermediate in the synthesis of pharmaceuticals, dyes, and fragrances. It is also used in the production of polymers, plasticizers, and surfactants. 4-MMPP has been studied for its biochemical and physiological effects and has been used in laboratory experiments for its advantages and limitations.
科学研究应用
除草剂的光降解
研究表明,某些有机化合物,如 2-丙醇,可以在水溶液中紫外线 B 照射下显著降低除草剂(如 4-氯-2-甲基苯氧基乙酸 (MCPA))的光降解效率。光解量子产率的降低表明,像 2-丙醇这样的化合物可以通过改变除草剂的主要光转化途径来影响其在水生生态系统中的持久性和环境归宿 (Vione 等,2010)。
开环聚合催化剂
人们已经探索了 2-丙醇等化合物与某些有机金属配合物的相互作用在聚合物合成中的应用。例如,涉及 2-丙醇和特定铝基化合物的反应已经导致了用于内酯开环聚合的有效催化剂的开发。这些催化剂源自亚甲基双酚与铝试剂在 2-丙醇存在下的反应,展示了此类醇衍生物在促进聚合物生产工艺中的潜力 (Chen 等,2001)。
分子动力学研究
对具有单个苯基基团的单羟基醇(如 1-(4-甲基苯基)-1-丙醇)的研究揭示了分子结构对其物理性质的影响。通过宽带介电谱和差示扫描量热法等技术,研究人员已经确定了苯环的位置和羟基对分子动力学的影响,为在各种科学领域设计和应用此类化合物提供了有价值的信息 (Kołodziej 等,2020)。
环境修复中的生物转化
对环境污染物(如双酚 A (BPA))的生物转化的研究强调了酶在降解此类化合物中的作用。涉及来自红镰镰刀菌的漆酶及其在反胶束系统中的应用的研究已经证明了 BPA 的显着降解,表明此类生物催化方法在环境修复工作中的潜力 (Chhaya & Gupte,2013)。
作用机制
Target of Action
It is suggested that similar compounds may interact with enzymes involved in the carotenoid biosynthesis pathway .
Mode of Action
It is plausible that it may interact with its targets through a nucleophilic substitution route . This involves the replacement of a leaving group in a molecule by a nucleophile, which in this case could be 1-(4-Methylphenoxy)-2-propanol .
Biochemical Pathways
1-(4-Methylphenoxy)-2-propanol may affect the carotenoid biosynthesis pathway . Carotenoids are essential components for the assembly of the photosynthetic apparatus of green plants. They serve as accessory pigments in light harvesting and play an active role in electron transfer processes of photosystem II . Inhibition of carotenoid synthesis may prevent the formation of enough carotenoids to ensure efficient photoprotection .
Pharmacokinetics
It is known that similar compounds undergo rapid oxidative metabolism in vitro .
Result of Action
It is suggested that inhibition of carotenoid synthesis could lead to the degradation of chlorophyll depending on the intensity of illumination, leading to the typical bleaching symptoms in plants .
Action Environment
It is known that the action of similar compounds can be influenced by factors such as light intensity .
生化分析
Biochemical Properties
1-(4-Methylphenoxy)-2-propanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in the carotenoid biosynthetic pathway . This interaction can lead to a reduction in carotenoid levels, affecting the overall biochemical balance within the cell.
Cellular Effects
1-(4-Methylphenoxy)-2-propanol influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function . Additionally, it can impact cell signaling pathways by modulating the activity of key signaling molecules.
Molecular Mechanism
The molecular mechanism of 1-(4-Methylphenoxy)-2-propanol involves its interaction with specific biomolecules. It can bind to enzymes and inhibit their activity, leading to changes in metabolic pathways. For instance, it has been shown to inhibit the activity of enzymes involved in the carotenoid biosynthetic pathway, resulting in reduced carotenoid levels . This inhibition can affect various cellular processes, including photosynthesis and oxidative stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Methylphenoxy)-2-propanol can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it can degrade over time, leading to a reduction in its inhibitory effects on enzymes . Additionally, long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 1-(4-Methylphenoxy)-2-propanol vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can cause significant changes in gene expression and metabolic pathways. High doses of the compound have been associated with toxic effects, including oxidative stress and cellular damage . These effects highlight the importance of determining the appropriate dosage for experimental and therapeutic applications.
Metabolic Pathways
1-(4-Methylphenoxy)-2-propanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can inhibit the activity of enzymes involved in the carotenoid biosynthetic pathway, leading to changes in metabolite levels and metabolic flux . These interactions can have significant effects on cellular metabolism and function.
Transport and Distribution
The transport and distribution of 1-(4-Methylphenoxy)-2-propanol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function . Understanding the transport and distribution mechanisms of the compound is crucial for determining its effects on cellular processes.
Subcellular Localization
1-(4-Methylphenoxy)-2-propanol exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall effects on cellular processes.
属性
IUPAC Name |
1-(4-methylphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8-3-5-10(6-4-8)12-7-9(2)11/h3-6,9,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOVIJQMFYQNSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90495688 | |
| Record name | 1-(4-Methylphenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90495688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4369-08-8 | |
| Record name | 1-(4-Methylphenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90495688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


